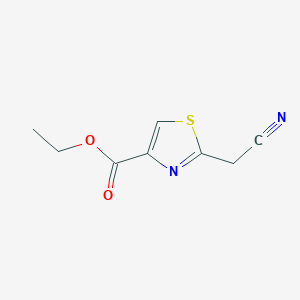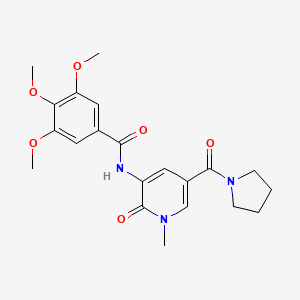
Ethyl 2-(cyanomethyl)-1,3-thiazole-4-carboxylate
Übersicht
Beschreibung
Ethyl 2-(cyanomethyl)-1,3-thiazole-4-carboxylate, also known as ECMC, is an important synthetic intermediate used in the production of various pharmaceuticals and agrochemicals. It is a versatile compound with many potential applications in the fields of biochemistry, pharmacology, and chemical engineering.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Ethyl 2-(cyanomethyl)-1,3-thiazole-4-carboxylate and related compounds have been extensively studied for their synthetic applications and characterization. These compounds are precursors to a variety of heterocyclic compounds, which are valuable in medicinal chemistry and materials science.
- Synthetic Studies on Bacitracin: Ethyl 2-(1-benzyloxycarbonylaminoethyl)-R-Δ2-thiazoline-4-carboxylate and similar compounds have been synthesized and characterized, showing the racemization and epimerization of amino acid residues during thiazoline ring formation (Hirotsu, Shiba, & Kaneko, 1970).
- Facile One-pot Synthesis: Ethyl 3-alkyl-4-hydroxy-2-thioxothiazolidine-4-carboxylates have been prepared from primary amines, showcasing efficient synthesis and potential for further functionalization (Ge et al., 2006).
- Spectroscopic and DFT Studies: Ethyl-2-substituted thiazole-4-carboxylate derivatives have been synthesized, characterized, and their properties explored through spectroscopic methods and density functional theory (DFT), indicating their potential in nonlinear optical (NLO) applications (Haroon et al., 2019).
Biological Activities
Ethyl 2-(cyanomethyl)-1,3-thiazole-4-carboxylate derivatives have shown promise in biological applications, including antimicrobial, anticancer, and immunomodulatory activities.
- Anticancer Activities: Novel 2-substituted-6-bromo-3-methylthiazolo[3,2-a]benzimidazole derivatives, related to ethyl thiazole carboxylate, have been synthesized and evaluated for their immunomodulatory and anticancer activities, showing significant potential against various cancer cell lines (Abdel-Aziz et al., 2009).
- Molluscicidal Properties: Thiazolo[5,4-d]pyrimidines, synthesized from ethyl chloroformate/DMF and related to ethyl thiazole carboxylate, demonstrated activity against B. alexandrina snails, suggesting potential in controlling schistosomiasis (El-bayouki & Basyouni, 1988).
Antimicrobial and Antioxidant Studies
Compounds synthesized from ethyl 2-(cyanomethyl)-1,3-thiazole-4-carboxylate have been tested for their antimicrobial and antioxidant properties, showing varying degrees of activity and highlighting their potential for pharmaceutical applications.
- Antimicrobial and Antioxidant Activities: Ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives were synthesized and evaluated for their antimicrobial and antioxidant activities, showcasing their potential in therapeutic applications (Desai, Bhatt, & Joshi, 2019).
Eigenschaften
IUPAC Name |
ethyl 2-(cyanomethyl)-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S/c1-2-12-8(11)6-5-13-7(10-6)3-4-9/h5H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTAHYMCNUOHBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2642820.png)
![1-(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone](/img/structure/B2642821.png)

![(2E)-3-[3-Bromo-4-(cyclopentyloxy)-5-ethoxyphenyl]acrylic acid](/img/structure/B2642828.png)
![N-[2-(5-acetylthiophen-2-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2642829.png)
![3-(dimethylamino)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2642831.png)
![2-Oxatricyclo[5.4.0.0,1,5]undecan-8-one](/img/structure/B2642832.png)
![4-[butyl(ethyl)sulfamoyl]-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2642835.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2642836.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2642839.png)
![6-bromo-N-[4-(4-chlorophenoxy)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2642840.png)

